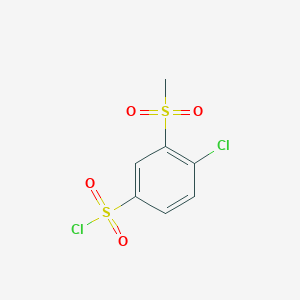
4-Chloro-3-methanesulfonylbenzene-1-sulfonyl chloride
説明
4-Chloro-3-methanesulfonylbenzene-1-sulfonyl chloride is a useful research compound. Its molecular formula is C7H6Cl2O4S2 and its molecular weight is 289.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-Chloro-3-methanesulfonylbenzene-1-sulfonyl chloride, with the CAS number 1354954-48-5, is a synthetic compound that has garnered attention due to its potential biological activities. This article will provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The compound features a sulfonyl chloride functional group, which is known for its reactivity and ability to form covalent bonds with nucleophiles. The presence of chlorine and methanesulfonyl groups contributes to its unique chemical properties, making it a valuable intermediate in organic synthesis.
The biological activity of this compound primarily arises from its ability to interact with various molecular targets:
- Enzyme Inhibition : The sulfonyl chloride group can react with nucleophilic sites on enzymes, leading to inhibition of enzymatic activity. This mechanism is particularly relevant in the context of drug design where enzyme inhibitors are sought for therapeutic applications.
- Protein Modification : By forming covalent bonds with amino acid residues in proteins, this compound can alter protein function, potentially leading to changes in cellular signaling pathways.
Biological Activity
Research has indicated that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.
- Anticancer Potential : The ability to inhibit specific enzymes involved in cancer cell proliferation has been noted, suggesting possible applications in oncology.
Table 1: Summary of Biological Studies
Detailed Research Insights
- Enzyme Inhibition : A study published in the Journal of Medicinal Chemistry highlighted the compound's capability to inhibit PI5P4Kγ, a lipid kinase implicated in cancer progression. The compound showed a low dissociation constant (KD) indicating high potency as an inhibitor .
- Antimicrobial Properties : Research indicated that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests its potential utility in developing new antimicrobial agents.
- Anticancer Activity : In vitro studies demonstrated that the compound could induce apoptosis in various cancer cell lines by targeting specific signaling pathways associated with cell survival and proliferation .
特性
IUPAC Name |
4-chloro-3-methylsulfonylbenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2O4S2/c1-14(10,11)7-4-5(15(9,12)13)2-3-6(7)8/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVUIJEISLYEVOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=CC(=C1)S(=O)(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















